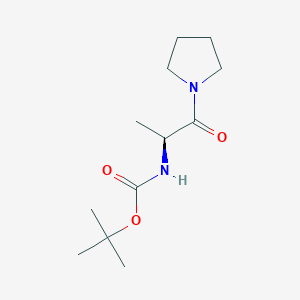

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured experimentally .科学的研究の応用

Pyrrolidyl PNA Synthesis

The synthesis of 4(S)-(N-Boc-amino)-2(S/R)-(thymin-1-ylmethyl)-pyrrolidine-N-1-acetic acids, a type of pyrrolidyl PNA, utilizes the compound . These PNAs are explored for binding to complementary nucleic acids, taking advantage of the pyrrolidyl ring's charge and solubility properties (D'Costa, Kumar, & Ganesh, 2002).

Organocatalysts in Asymmetric Reactions

Research into diamine analogs of α,α-diphenyl prolinol includes using (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one derivatives as organocatalysts for asymmetric Michael and Mannich reactions. This highlights its role in facilitating stereoselective synthesis (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).

Functionalized Pyrrole Derivatives

A palladium iodide-catalyzed approach uses the compound for synthesizing functionalized pyrrole derivatives. This method emphasizes the compound's role in heterocyclization-alkoxycarbonylation reactions (Gabriele et al., 2012).

Dipeptide Analogues

The synthesis of N-acylated, O-alkylated pyrrolin-2-ones, resembling dipeptide analogues, involves the compound. This work focuses on creating linear, extended conformations for potential biological applications (Hosseini, Kringelum, Murray, & Tønder, 2006).

Aminopyrrolidine-4-carboxylic Acid in acpcPNA

Research into incorporating 3-aminopyrrolidine-4-carboxylic acid into acpcPNA shows the compound's utility in creating stable hybrids with DNA, highlighting its potential in nucleic acid binding and modification (Reenabthue et al., 2011).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

The compound is utilized in the preparation of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in developing certain antibiotics, demonstrating its role in pharmaceutical synthesis (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(2S)-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZNPJJKVMGOQL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCCC1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B166226.png)

![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)